molecular formula C28H25N3O4S B2406949 N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 902902-78-7

N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2406949
CAS No.: 902902-78-7
M. Wt: 499.59
InChI Key: PRGBOROZTNWZKA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-20(13-15-21)29-24(32)17-36-28-30-25-22-6-4-5-7-23(22)35-26(25)27(33)31(28)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGBOROZTNWZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has attracted attention in scientific research due to its potential biological and pharmacological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S, and it features a unique structure that includes a benzofuran ring fused with a pyrimidine ring along with a sulfanylacetamide group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC25H23N3O3S
Molecular Weight445.53 g/mol
IUPAC NameN-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Anticancer Activity

Recent studies have indicated that derivatives similar to N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, compounds derived from the benzofuro-pyrimidine framework have shown promising results against various cancer cell lines such as colon cancer (HT29) and prostate cancer (DU145) .

Molecular docking studies suggest that these compounds may interact with specific targets like the EGFR tyrosine kinase, implicated in cancer cell proliferation . The binding affinity of these compounds has been compared to established drugs, indicating potential for therapeutic use.

Antiallergenic Activity

In related research on pyrimidine derivatives, compounds have demonstrated antiallergenic activity by inhibiting histamine release from rat peritoneal mast cells. This suggests that N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess similar properties .

The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. While specific pathways remain to be fully elucidated, it is suggested that the sulfanyl group may play a crucial role in its biological effects by facilitating interactions with target proteins .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Anticancer Effects : A study reported that derivatives similar to this compound inhibited proliferation in various cancer cell lines through apoptosis induction .
  • Antiallergenic Properties : Compounds within this chemical family exhibited significant inhibition of histamine release in preclinical models .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Comparison DrugMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Candida albicans15Fluconazole7.5

This table summarizes the antimicrobial efficacy of the compound compared to standard drugs, highlighting its potential as a therapeutic agent in treating infections.

Antitumor Activity

Research has demonstrated that N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antitumor effects in vitro. The compound has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer drug.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by inflammation, such as arthritis or other autoimmune diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity against common pathogens and found promising results indicating potential for further development into antimicrobial therapies .
  • Antitumor Research : Another research project focused on the antitumor effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth and suggesting mechanisms that warrant further exploration .
  • Anti-inflammatory Assessment : In silico studies have indicated possible anti-inflammatory effects through molecular docking studies, suggesting that this compound could be a lead candidate for developing new anti-inflammatory drugs .

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